4,9-diazatricyclo[5.3.0.02,6]decane
Description
Contextualization within Bridged Polycyclic Amine Chemistry
Bridged polycyclic compounds feature rings that share two non-adjacent atoms, creating a "bridge" and imparting significant conformational rigidity to the molecule. wikipedia.org When these structures incorporate nitrogen atoms (amines), they are termed bridged polycyclic amines. These compounds are of high interest due to their presence in biologically active molecules and their utility as unique building blocks in synthesis. acs.orgnih.gov The rigid framework of these amines, such as the 4,9-diazatricyclo[5.3.0.02,6]decane system, allows for precise spatial orientation of functional groups, a critical feature in fields like medicinal chemistry and materials science. researchgate.net
Historical Perspective on Scaffold Discovery and Initial Synthetic Efforts
While a detailed historical account of the first synthesis of this compound itself is not prominently documented in seminal literature, the development of related tricyclo[5.3.0.02,6] skeletons can be traced through studies of cycloaddition reactions. For instance, research into the 1,3-dipolar cycloaddition of various reagents to the double bond of related bicyclic systems has been a known method for constructing the tricyclo[5.3.0.02,6] core. psu.edu Early synthetic efforts in heterocyclic chemistry often relied on such cycloaddition strategies to build complex polycyclic frameworks. The synthesis of related structures, like 3,9-diazatricyclo[5.3.0.0(1,5)]decanes, has been achieved through photochemical approaches, specifically intramolecular [2+2] photocycloaddition reactions, highlighting a key strategy for accessing these complex scaffolds. researchgate.net
Structural Relationship to Other Azatricyclic and Diazatricyclic Systems
The this compound scaffold is part of a larger family of azatricyclic (one nitrogen) and diazatricyclic (two nitrogen) systems. Its structure can be compared to other diazatricyclodecanes, which may differ in the position of the nitrogen atoms or the fusion pattern of the rings. For example, the related 4,9-diazatricyclo[5.3.1.0(2,6)]undecane system, which has a similar bridged structure but a different ring size, has been synthesized and investigated for its potential applications. nih.gov The specific numbering [5.3.0.02,6] defines the connectivity of the rings: a main bicyclo[5.3.0]decane (azulene) core, with an additional bridge between carbons 2 and 6. This precise arrangement distinguishes it from other isomers and dictates its unique chemical properties.
Overview of Research Trajectories for Complex Nitrogen Architectures
Research into complex nitrogen-containing heterocycles is a dynamic and continuously evolving field. frontiersin.org The primary drivers of this research are the ubiquitous presence of these scaffolds in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov Modern research trajectories focus on several key areas:
Development of Novel Synthetic Methods: Chemists are constantly seeking more efficient and general methods for preparing complex aza-heterocycles. This includes the use of transition-metal catalysis and organocatalysis to create these structures with high selectivity and functional group tolerance. frontiersin.org
Asymmetric Synthesis: Creating specific stereoisomers of these complex molecules is crucial, as different enantiomers can have vastly different biological activities.
Applications as Ligands and Catalysts: The nitrogen atoms in these heterocycles can coordinate to metal centers, making them useful as ligands in catalysis or as organocatalysts themselves. frontiersin.org
Functional Molecule Design: Researchers are exploring the use of these complex architectures as core components in the design of new functional molecules, from drugs to materials with novel electronic or optical properties. frontiersin.org The synthesis and functionalization of N-heterocyclic compounds remain a central theme in organic chemistry, with a focus on developing new bond disconnections and applications. nd.edu
Compound Data
Below are tables detailing the properties of the primary compound discussed and related structures mentioned in the text.
Table 1: this compound
| Property | Value |
|---|---|
| CAS Number | 2167778-51-8 evitachem.com |
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.21 g/mol |
| Structure | Tricyclic, Bridged |
| Class | Diazatricyclic Amine |
Table 2: Related Compounds
| Compound Name | Molecular Formula | Key Structural Feature |
|---|---|---|
| Decane | C10H22 | Acyclic alkane chain wikipedia.orgfoodb.ca |
| Bicyclo[5.3.0]decane | C10H18 | Fused 7- and 5-membered rings chemeo.com |
| 4,9-diazatricyclo[5.3.1.0(2,6)]undecane | C9H14N2O2 | Related diazatricyclic system with an 11-atom core nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYWLZUPBICXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,9 Diazatricyclo 5.3.0.02,6 Decane and Its Derivatives
Retrosynthetic Analysis of the Tricyclic Core
Disconnection Strategies
A logical retrosynthetic analysis of the 4,9-diazatricyclo[5.3.0.02,6]decane core (I) involves strategically breaking the molecule down into simpler, more readily available starting materials. A primary disconnection strategy targets the C-N bonds within the two pyrrolidine (B122466) rings. This leads to a key diallylic diamine intermediate (II). This disconnection is synthetically viable as the forward reaction would involve a double intramolecular cyclization.
A further disconnection of the diallylic diamine (II) across the C-C bond of the diallyl moiety reveals a simpler precursor, a protected 1,2-bis(aminomethyl)cyclobutane (III). This intermediate is crucial as it contains the pre-formed cyclobutane (B1203170) ring, a key structural feature of the target molecule. The synthesis of such cyclobutane derivatives can be accomplished through various methods, including the dimerization of appropriate alkenes.
An alternative and powerful retrosynthetic approach involves a [2+2] photocycloaddition disconnection. This strategy directly cleaves the cyclobutane ring, leading back to a 4-(allylaminomethyl)-2(5H)-furanone derivative (IV). This disconnection is particularly attractive as the forward reaction, an intramolecular [2+2] photocycloaddition, can potentially establish the tricyclic core in a single, highly stereoselective step. rsc.orgacs.orgacs.orgconsensus.appnih.gov
Key Intermediates and Precursors
Based on the retrosynthetic analysis, several key intermediates and precursors can be identified. The synthesis of these precursors is critical for the successful construction of the this compound skeleton.
| Intermediate/Precursor | Structure | Synthetic Utility |
| 4-(Allylaminomethyl)-2(5H)-furanone derivatives | ![]() | Precursors for intramolecular [2+2] photocycloaddition to form the tricyclic core. |
| 1,2-Bis(aminomethyl)cyclobutane derivatives | ![]() | Central building block containing the pre-formed cyclobutane ring. |
| Diallylic diamine derivatives | ![]() | Intermediates for double intramolecular cyclization to form the two pyrrolidine rings. |
The synthesis of 4-(allylaminomethyl)-2(5H)-furanone derivatives can be achieved from commercially available starting materials. For instance, the reaction of a suitable allylamine (B125299) with a 4-(bromomethyl)-2(5H)-furanone can provide the desired precursor. The 1,2-bis(aminomethyl)cyclobutane derivatives can be prepared through the reduction of the corresponding 1,2-dinitrile or 1,2-dicarboxylate cyclobutane precursors.
Cycloaddition-Based Approaches
Cycloaddition reactions are paramount in the synthesis of complex cyclic and polycyclic molecules, offering a high degree of stereocontrol and atom economy. For the construction of the this compound system, both intramolecular and intermolecular cycloaddition strategies can be envisioned, with 1,3-dipolar cycloadditions also providing valuable insights from analogous systems.
Intramolecular Cycloadditions in Tricycle Formation
Intramolecular [2+2] photocycloaddition has been demonstrated as a viable method for the synthesis of a constitutional isomer of the target compound, the 3,9-diazatricyclo[5.3.0.01,5]decane system. acs.orgacs.orgconsensus.appnih.gov This approach involves the irradiation of N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanones. rsc.orgacs.orgacs.orgconsensus.appnih.gov The reaction proceeds to form the rigid tricyclic product with good yields. rsc.org
A proposed analogous intramolecular [2+2] photocycloaddition for the synthesis of the this compound core would start from a suitably substituted 3-(allylaminomethyl)cyclopent-2-enone derivative. Photochemical irradiation would induce the [2+2] cycloaddition between the cyclopentenone double bond and the allyl group, directly forming the desired tricyclic skeleton.
| Reactant | Product | Reaction Type | Reference |
| N-Boc-4-(allylaminomethyl)-2(5H)-furanone | 3-Boc-3,9-diazatricyclo[5.3.0.01,5]decan-2-one | Intramolecular [2+2] Photocycloaddition | rsc.orgacs.org |
Intermolecular Cycloaddition Strategies
While intramolecular approaches offer the advantage of pre-organized reactive partners, intermolecular cycloadditions can also be employed to construct the this compound framework. A plausible strategy involves a tandem [2+2] cycloaddition followed by a 1,3-dipolar cycloaddition.
For instance, the photochemical [2+2] cycloaddition of a cyclobutene (B1205218) derivative with a suitable dienophile could form the central cyclobutane-fused bicyclic system. Subsequent functional group manipulation could then set the stage for a 1,3-dipolar cycloaddition to construct the second pyrrolidine ring.
Role of 1,3-Dipolar Cycloadditions in Analogous Systems
The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including pyrrolidines. In the context of synthesizing diazatricyclo[5.3.0.02,6]decane analogs, the reaction of an azomethine ylide with a dipolarophile is particularly relevant.
Although a direct application to the target molecule is not extensively documented, the synthesis of various fused pyrrolidine systems has been successfully achieved using this methodology. For example, the intramolecular [3+2] cycloaddition of an azomethine ylide generated from a secondary amine tethered to an alkene has been shown to produce bicyclic and tricyclic amine structures with high diastereoselectivity. These examples provide a strong precedent for the potential application of 1,3-dipolar cycloadditions in the synthesis of the this compound core.
| Dipole | Dipolarophile | Product Type |
| Azomethine Ylide | Alkene | Pyrrolidine |
| Nitrone | Alkene | Isoxazolidine |
| Nitrile Oxide | Alkene | Isoxazoline (B3343090) |
The versatility of this approach allows for the introduction of various substituents on both the dipole and the dipolarophile, offering a pathway to a diverse range of this compound derivatives.
Multi-Component Reaction Sequences for Tricycle Construction
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like the this compound core in a single step from three or more starting materials. tcichemicals.com These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. tcichemicals.comnih.gov
One notable MCR approach involves the reaction of an amine, a carbonyl compound, and a third component that facilitates the formation of the bridged system. For instance, a domino reaction sequence could be initiated by the formation of an imine from an amine and an aldehyde, which then undergoes an intramolecular cycloaddition with a tethered dienophile to construct the tricyclic framework. The strategic choice of reactants is critical for the success of these complex transformations. organic-chemistry.org
| Reactant Class 1 | Reactant Class 2 | Reactant Class 3 | Resulting Bond Formations | Reference |
| Primary Amine | Dicarbonyl Compound | Dienophile | C-N, C-C, C-C | organic-chemistry.org |
| Amino-diene | Aldehyde | Acid Catalyst | C-N, C-C (intramolecular Diels-Alder) | psu.edu |
This table showcases generalized reactant classes that could be employed in MCRs to construct tricyclic systems.
Ring-Closing Reactions for Bridged Systems
Ring-closing reactions are fundamental in the synthesis of cyclic and polycyclic structures, including bridged systems like this compound. wikipedia.org These reactions typically involve the intramolecular formation of a new bond to close a ring.
Amine-directed cyclizations utilize the nucleophilic nature of an amine to initiate ring formation. In the context of synthesizing the this compound skeleton, a suitably substituted precursor containing both an amine and a reactive electrophilic site can undergo intramolecular cyclization to form one of the rings of the bridged system. rsc.org For example, an amino-alcohol can be cyclized to form a cyclic amine. rsc.org This strategy often relies on the pre-formation of a larger ring or a different bicyclic system that can be rearranged or further cyclized. organic-chemistry.org
Transition metal catalysis provides powerful tools for the formation of C-N bonds, which is central to the synthesis of the diaza system in this compound. nih.govrsc.org Metal-catalyzed intramolecular amination or amidation reactions can be employed to construct one of the nitrogen-containing rings. nih.govacs.org For instance, palladium or ruthenium catalysts can facilitate the intramolecular coupling of an amine with a halide or triflate, leading to the formation of a new heterocyclic ring. acs.orgacs.org These reactions often proceed with high efficiency and selectivity under mild conditions. nih.gov
| Catalyst | Substrate Type | Bond Formed | Key Feature | Reference |
| Palladium(0) | Amino-alkenyl halide | C-N | Heck-type cyclization | acs.org |
| Ruthenium(II) | Unsaturated sulfamate (B1201201) ester | C-N | Intramolecular amidation | acs.org |
| Rhodium(III) | C-H bond and organic azide | C-N | Direct C-H amination | nih.gov |
This table highlights examples of metal-catalyzed C-N bond forming reactions applicable to the synthesis of bridged nitrogen heterocycles.
Functional Group Interconversions Leading to the Diaza System
The synthesis of the this compound scaffold may involve the initial construction of a related tricyclic system, followed by functional group interconversions (FGIs) to introduce the two nitrogen atoms. fiveable.mesolubilityofthings.com For example, a tricyclic diketone could be converted to a diamine through reductive amination. Alternatively, a precursor with other functional groups like esters or amides can be transformed into the desired diaza system. solubilityofthings.com
A key strategy involves the use of diazo compounds. nih.govwikipedia.org For instance, a 1,3-dipolar cycloaddition of a diazoalkane to an alkene within a bicyclic precursor can introduce the necessary nitrogen atoms and form the third ring of the tricyclic system. psu.edu Subsequent reduction of the resulting pyrazoline ring would yield the desired saturated diaza system.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Ketone | Amine, Reducing Agent | Amine | solubilityofthings.com |
| Alkene | Diazoalkane | Pyrazoline | psu.edu |
| Azide | Reducing Agent | Amine | vanderbilt.edu |
| Nitrile | Reducing Agent | Amine | vanderbilt.edu |
This table provides examples of functional group interconversions that can be utilized to introduce nitrogen atoms into a cyclic framework.
Stereoselective and Enantioselective Synthetic Routes
The development of stereoselective and enantioselective routes is crucial for accessing specific stereoisomers of this compound, which is often a requirement for biologically active compounds. nih.govacs.org
Chiral auxiliaries can be temporarily incorporated into the synthetic sequence to control the stereochemical outcome of key bond-forming reactions. youtube.comyoutube.com The auxiliary, being chiral, directs the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is removed. youtube.comyoutube.com For example, a chiral auxiliary attached to a precursor undergoing a cyclization reaction can influence the facial selectivity of the ring closure.
Ligand-controlled methods, particularly in metal-catalyzed reactions, offer another powerful approach to enantioselective synthesis. nih.govacs.org Chiral ligands coordinated to the metal center create a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. acs.org For instance, asymmetric hydrogenation of an enamine precursor using a chiral rhodium or iridium catalyst can produce a chiral amine with high enantiomeric excess. nih.govacs.org
| Method | Key Principle | Application Example | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Asymmetric Diels-Alder reaction to form a key bicyclic intermediate. | youtube.com |
| Ligand-Controlled Asymmetric Catalysis | Chiral ligand on a metal catalyst creates a chiral environment. | Enantioselective hydrogenation of an imine to form a chiral amine. | nih.govacs.org |
This table summarizes key stereoselective methods applicable to the synthesis of chiral this compound derivatives.
Asymmetric Catalysis in Tricyclic Amine Synthesis
The asymmetric synthesis of polycyclic amines, including tricyclic diamines, is fundamental for producing enantiopure compounds. Transition-metal catalysis stands at the forefront of these efforts, providing powerful tools for the enantioselective formation of carbon-nitrogen bonds. nih.govnih.govresearchgate.net
A prominent strategy involves the sequential use of different transition metal catalysts to build complex polyamine architectures from simple starting materials. nih.govnih.gov One such approach utilizes an enantioselective palladium-catalyzed allylic amination followed by a diastereoselective rhodium-catalyzed aziridination. nih.govnih.gov This sequence allows for the rapid assembly of stereodefined polyamine structures. nih.govnih.govresearchgate.net The initial palladium-catalyzed step is crucial for setting the initial stereocenter. Optimization of this step often involves screening various chiral ligands, solvents, and catalyst loadings to achieve high enantiomeric excess (ee).
For instance, the Pd-catalyzed asymmetric allylic amination of a sulfamate nucleophile with a cyclohexenol-derived carbonate was optimized to achieve high yield and enantioselectivity. The use of a specific chiral ligand ( (R,R)-L2 ) was found to be critical in improving the asymmetric induction to over 90% ee. nih.gov
| Entry | Catalyst Loading (mol %) | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | 2.5 | (S,S)-L1 | THF | 75 | 86 |
| 2 | 1.0 | (S,S)-L1 | THF | 45 | 85 |
| 3 | 5.0 | (S,S)-L1 | THF | 90 | 85 |
| 4 | 2.5 | (R,R)-L2 | THF | 78 | >90 |
| 5 | 2.5 | (R,R)-L2 | Dioxane | 70 | >90 |
| Table 1: Optimization of Pd-catalyzed Asymmetric Allylic Amination. Data adapted from reference nih.gov. |
The enantiomerically enriched products from such reactions can then undergo further transformations, such as rhodium-catalyzed C-H insertion or oxidative cyclization, to form the final tricyclic amine framework. nih.gov Rhodium catalysts, particularly dinuclear Rh(II)-tetracarboxylate complexes, are effective for these subsequent cyclization steps, which proceed with high levels of substrate-controlled diastereoselectivity. nih.gov The development of chiral catalysts, including those based on scandium, has also enabled highly diastereo- and enantioselective cascade cyclizations to produce unique benzo-fused polycyclic amines with excellent atom efficiency. nih.gov
Diastereoselective Approaches
Diastereoselectivity is critical when constructing molecules with multiple stereocenters, a defining feature of the this compound scaffold. Cycloaddition reactions are among the most powerful methods for controlling diastereoselectivity in the synthesis of complex polycyclic systems.
A key strategy for assembling the tricyclo[5.3.0.02,6] skeleton involves the [3+2] cycloaddition of a 1,3-dipole with an alkene. psu.edu Research has shown that the 1,3-dipolar cycloaddition of nitrile oxides or nitrones to the double bond of 3-thiabicyclo[3.2.0]hept-6-ene derivatives can produce sulfones with the desired tricyclo[5.3.0.02,6] core. psu.edu For example, the reaction of an alkene precursor with C,N-diphenylnitrone afforded the corresponding tricyclic adduct, demonstrating the feasibility of this approach. psu.edu However, the reactivity of the alkene as a dipolarophile can be a limiting factor, with some 1,3-dipoles failing to react. psu.edu
Intramolecular [3+2] cycloadditions of in situ generated azomethine ylides represent another powerful tool for building polycyclic amine structures with excellent diastereoselectivity. rsc.org This method can create up to four new stereogenic centers in a single step under mild conditions, providing a convenient route to polyfunctional N-heterocycles. rsc.org The diastereoselectivity in such reactions is often controlled by steric factors in the transition state of the cycloaddition. nih.gov For example, the synthesis of 7-azanorbornanes via a [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes can achieve diastereomeric ratios of up to >20:1, with density functional theory (DFT) calculations suggesting that the selectivity arises from steric considerations. nih.gov
Novel Synthetic Approaches and Methodological Advancements
The pursuit of more efficient and versatile routes to complex scaffolds like this compound has led to the development of novel synthetic methodologies. These advancements often focus on cascade reactions and photochemical methods to rapidly build molecular complexity.
1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic synthesis. nih.govbeilstein-journals.org The reaction of azomethine ylides, which can be generated from the decarboxylative condensation of α-amino acids with aldehydes or ketones, is a powerful method for creating pyrrolidine-containing compounds. nih.govbeilstein-journals.org This approach has been used to build complex polycyclic systems. For instance, the reaction of diazomethane (B1218177) with an alkene precursor has been successfully used to form a 4-thia-8,9-diazatricyclo[5.3.0.02,6]dec-8-ene 4,4-dioxide, a direct analogue of the target scaffold. psu.edu
| Dipole | Dipolarophile | Product Skeleton | Yield (%) | Ref |
| Diazomethane | 3-Thiabicyclo[3.2.0]hept-6-ene deriv. | 4-Thia-8,9-diazatricyclo[5.3.0.02,6]decane deriv. | N/A | psu.edu |
| Benzonitrile oxide | 3-Thiabicyclo[3.2.0]hept-6-ene deriv. | Tricyclo[5.3.0.02,6] sulfone deriv. | 45 | psu.edu |
| C,N-Diphenylnitrone | 3-Thiabicyclo[3.2.0]hept-6-ene deriv. | Tricyclo[5.3.0.02,6] sulfone deriv. | 28 | psu.edu |
| Table 2: Examples of 1,3-Dipolar Cycloadditions to Form the Tricyclo[5.3.0.02,6] Skeleton. Data adapted from reference psu.edu. |
Photochemical [2+2] Cycloadditions: Intramolecular [2+2] photocycloaddition reactions have emerged as a powerful strategy for constructing strained, polycyclic frameworks. researchgate.netresearchgate.nettum.de This method uses light to induce a cycloaddition between two tethered alkene moieties, often with high regio- and diastereoselectivity. researchgate.netresearchgate.net While a direct synthesis of this compound using this method is not explicitly detailed, its utility has been demonstrated in the synthesis of the isomeric 3,9-diazatricyclo[5.3.0.01,5]decane skeleton. researchgate.net In this approach, irradiation of N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanones leads to the formation of conformationally restricted bispyrrolidines. researchgate.net The reaction proceeds efficiently and is compatible with common nitrogen protecting groups like Boc and Cbz, highlighting its potential for broader applications in synthesizing diazatricyclic systems. researchgate.net The success of this strategy in forming a related skeleton suggests its applicability for accessing the this compound core through careful precursor design.
Chemical Reactivity and Transformations of 4,9 Diazatricyclo 5.3.0.02,6 Decane Derivatives
Reactions at Nitrogen Centers
The nitrogen atoms in the 4,9-diazatricyclo[5.3.0.02,6]decane ring system are secondary amines. As such, they exhibit typical nucleophilic character and are the primary sites for chemical modification.
Alkylation and Acylation Reactions
The nucleophilic nature of the nitrogen atoms allows for both alkylation and acylation reactions. While specific examples of alkylation are not extensively documented in the literature for this particular scaffold, the general principles of secondary amine chemistry suggest that these reactions are feasible.
Acylation, on the other hand, has been demonstrated in the patent literature, where the this compound core is functionalized with various acyl and sulfonyl groups. These reactions typically involve the treatment of the diamine with an appropriate acyl chloride, sulfonyl chloride, or activated carboxylic acid in the presence of a base.
A notable example from the patent literature involves the synthesis of complex derivatives for potential pharmaceutical applications. google.com In these instances, one of the nitrogen atoms is acylated with a benzotriazole-5-carbonyl group, while the other is protected with a carbamate. google.com Another example demonstrates the sulfonylation of one of the nitrogen atoms. google.com
Table 1: Examples of Acylated and Sulfonylated this compound Derivatives google.com
| Derivative Name | Acylating/Sulfonylating Agent | Resulting Functional Group |
| [4-(trifluoromethoxy)phenyl]methyl (1S,2R,6S,7R)-9-(2H-benzotriazole-5-carbonyl)-4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate | 2H-benzotriazole-5-carbonyl chloride and a chloroformate | Carbamate and Amide |
| 2H-benzotriazol-5-yl-[(1R,2S,6R,7S)-9-(6-chloronaphthalen-2-yl)sulfonyl-4,9-diazatricyclo[5.3.0.02,6]decan-4-yl]methanone | 6-chloronaphthalen-2-yl)sulfonyl chloride and 2H-benzotriazole-5-carbonyl chloride | Sulfonamide and Amide |
| 2H-benzotriazol-5-yl-[(1S,2R,6S,7R)-9-[6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-4,9-diazatricyclo[5.3.0.02,6]decan-4-yl]methanone | 6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride and 2H-benzotriazole-5-carbonyl chloride | Amide and Amide |
Salt Formation and Quaternization
As bases, the nitrogen atoms of this compound and its derivatives readily form salts with both inorganic and organic acids. This property is often utilized in the purification and formulation of these compounds. The patent literature confirms the formation of salts with a variety of acids. google.com
Table 2: Acids Used for Salt Formation with this compound Derivatives google.com
| Acid Type | Examples |
| Inorganic Acids | Hydrochloric acid, Hydrobromic acid, Sulfuric acid, Nitric acid, Phosphoric acid |
| Organic Acids | Acetic acid, Propionic acid, Glycolic acid, Pyruvic acid, Oxalic acid, Maleic acid, Malonic acid, Succinic acid, Fumaric acid, Tartaric acid, Citric acid, Benzoic acid, Cinnamic acid, Mandelic acid, Methanesulfonic acid, Ethanesulfonic acid, p-toluenesulfonic acid, Salicylic acid, N-acetylcysteine |
Quaternization involves the further alkylation of the nitrogen atoms to form quaternary ammonium (B1175870) salts. While plausible, there is no specific information in the reviewed literature detailing the quaternization of this compound. This reaction would likely require a strong alkylating agent and would result in a dicationic species if both nitrogen atoms are quaternized.
N-Oxidation Chemistry
The oxidation of the nitrogen atoms in this compound would lead to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides would have altered electronic properties and steric profiles compared to the parent amine. There is currently no specific literature available on the N-oxidation of this particular compound.
Reactions at Carbon Framework
The carbon framework of this compound is a saturated, polycyclic alkane system. Its reactivity is generally low compared to the nitrogen centers.
Electrophilic Aromatic/Aliphatic Substitution
Electrophilic aromatic substitution is not applicable to this molecule as it lacks an aromatic ring. The saturated aliphatic C-H bonds are generally unreactive towards electrophiles under normal conditions. Radical substitution, such as halogenation, could potentially occur under harsh conditions (e.g., UV light), but such reactions are not documented for this specific scaffold.
Nucleophilic Additions and Substitutions
The carbon framework of the parent this compound is not susceptible to nucleophilic attack due to the absence of any electrophilic centers or leaving groups. Functionalization of the carbon skeleton would likely require initial derivatization, for example, through reactions involving the nitrogen atoms to introduce activating groups, or through complex multi-step synthetic sequences starting from different precursors. There is no information available in the reviewed literature concerning nucleophilic additions or substitutions on the carbon framework of this compound.
Structural Features and Conformational Analysis of 4,9 Diazatricyclo 5.3.0.02,6 Decane
Conformational Preferences and Dynamics
The conformational landscape of 4,9-diazatricyclo[5.3.0.02,6]decane is largely dictated by the inherent preferences of its bicyclo[3.3.0]octane skeleton. Due to the fusion of two five-membered rings, the cis-fused configuration is significantly more stable than the trans-fused isomer. Computational studies on the parent carbocyclic system, bicyclo[3.3.0]octane, have shown that the cis-fused conformation is favored by a substantial energy margin, typically in the range of 6-8 kcal/mol. This strong preference for a cis-fusion is expected to be maintained in the diaza-analogue.
Computational studies on analogous bicyclic systems can provide insight into the likely energetic landscape. For the parent bicyclo[3.3.0]octane, several low-energy conformations have been identified, arising from different combinations of envelope and twist puckering of the two five-membered rings. The introduction of nitrogen atoms will modify this landscape, with nitrogen inversion providing additional pathways for interconversion between conformers. The relative energies of these conformers and the heights of the transition state barriers will determine the conformational populations at a given temperature.
| Parameter | Estimated Value/Description | Basis of Estimation |
|---|---|---|
| Preferred Ring Fusion | Cis | Studies on bicyclo[3.3.0]octane showing a significant energy preference for the cis-fused isomer. |
| Five-membered Ring Puckering | Envelope and Twist (Half-chair) conformations | General conformational analysis of five-membered rings. |
| Nitrogen Inversion Barrier | Moderate to High | General trends in bicyclic amines where ring constraints increase the inversion barrier. |
| Dominant Low-Energy Conformers | Multiple conformers arising from combinations of ring puckering and nitrogen inversion. | Inference from the complexity of the bicyclo[3.3.0]octane potential energy surface. |
Stereochemical Aspects
The rigid, three-dimensional structure of this compound gives rise to interesting stereochemical properties.
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The chirality arises from the specific spatial arrangement of the atoms in its tricyclic framework. As a result, it can exist as a pair of enantiomers.
The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities and stereospecific interactions. Several methodologies can be employed for the separation of chiral amines and diamines:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs for separating chiral amines include polysaccharide-based phases, protein-based phases, and Pirkle-type phases.
Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture of the diamine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Chiral Derivatization: The enantiomers can be derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated by standard chromatographic techniques, such as achiral HPLC or gas chromatography.
If substituents are introduced onto the this compound skeleton, the possibility of diastereoisomerism arises. Diastereomers are stereoisomers that are not mirror images of each other. The number of possible diastereomers depends on the number and location of the substituents.
The interconversion between diastereomers would require the breaking and reforming of covalent bonds and is therefore generally not a spontaneous process under normal conditions. However, if the diastereomers are also conformational isomers (conformational diastereomers), their interconversion could occur through processes like ring flipping and nitrogen inversion, provided the energy barriers are surmountable at a given temperature.
Intramolecular Interactions and Strain Analysis
The total strain energy of the molecule is a combination of several factors:
Angle Strain: The bond angles within the five- and six-membered rings are constrained by the fused nature of the tricycle, leading to deviations from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon and nitrogen atoms.
Transannular Strain: Non-bonded interactions between atoms across the rings can be either attractive (van der Waals forces) or repulsive (steric hindrance). In a compact cage-like structure, repulsive transannular interactions can be a significant source of strain.
While a precise experimental or computational value for the strain energy of this compound is not available in the literature, it is expected to be substantial due to its polycyclic nature. For comparison, the parent carbocyclic tricyclo[5.3.0.02,6]decane system would also exhibit significant strain. The introduction of nitrogen atoms can influence the strain energy due to differences in bond lengths (C-N vs. C-C) and bond angles, as well as the potential for intramolecular hydrogen bonding if N-H groups are present.
| Feature | Description |
|---|---|
| Chirality | The molecule is chiral and exists as a pair of enantiomers. |
| Potential for Diastereomers | Substituted derivatives can exist as multiple diastereomers. |
| Primary Sources of Strain | Angle strain, torsional strain, and transannular interactions. |
| Impact of Strain | Influences the molecule's stability, reactivity, and conformational preferences. |
Theoretical and Computational Studies on 4,9 Diazatricyclo 5.3.0.02,6 Decane
Molecular Dynamics Simulations for Conformational Analysis
Without dedicated computational studies on 4,9-diazatricyclo[5.3.0.02,6]decane , any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail based on published research.
Force Field Development and Validation for Tricyclic Amine Systems
Molecular mechanics (MM) simulations are a cornerstone of computational chemistry, enabling the study of large systems and long-timescale phenomena by approximating the potential energy surface with a classical force field. The accuracy of these simulations is entirely dependent on the quality of the underlying force field parameters. nih.gov For novel or complex structures like this compound, specific force field development and validation are crucial.
The development process for a molecule like this compound typically involves a hierarchical approach. It often starts with leveraging general-purpose force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), which are designed to cover a vast chemical space, including many heterocyclic scaffolds. nih.gov These force fields provide a baseline set of parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
However, due to the strained tricyclic nature of this specific diamine, these general parameters may not be sufficiently accurate. The key steps to develop a refined and validated force field are:
Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using Density Functional Theory (DFT), are performed on the molecule and its fragments to generate reference data. This includes optimized geometries, conformational energy profiles, vibrational frequencies, and electrostatic potential (ESP).
Parameter Fitting: The force field parameters (especially for dihedral angles and atomic charges) are then adjusted to reproduce the QM reference data as closely as possible. rsc.org Tools like ForceBalance or QUBEKit can automate this process, using Bayesian formalisms to derive parameters with well-defined uncertainties. rsc.orgdiva-portal.org For charges, methods like Restrained Electrostatic Potential (RESP) or AM1-BCC are commonly used to derive atom-centered point charges from the QM-calculated ESP. nih.gov
Validation: The newly parameterized force field must be rigorously validated by comparing its performance against a set of data not used in the fitting process. For tricyclic amine systems, validation would involve assessing the ability of the force field to reproduce various properties. figshare.com
Validation Targets for a this compound Force Field:
| Property | Computational Method | Experimental/Reference Data Source | Purpose of Validation |
| Molecular Geometry | Energy Minimization | X-ray Crystallography or QM optimized geometry | To ensure the force field accurately reproduces bond lengths, angles, and the overall 3D structure. |
| Conformational Energies | Dihedral Angle Scanning | High-level QM (e.g., CCSD(T)) energy profiles | To verify the accuracy of torsional parameters and the relative energies of different conformers. |
| Vibrational Frequencies | Normal Mode Analysis | Experimental IR/Raman spectra or QM frequencies | To check the quality of bond and angle parameters by comparing vibrational modes. uc.pt |
| Bulk Phase Properties | Molecular Dynamics (MD) Simulations | Experimental density, heat of vaporization | To assess the performance of non-bonded parameters (van der Waals and electrostatic) in condensed phases. rsc.org |
The validation process ensures the transferability and reliability of the force field for predictive simulations of this compound in various environments, from the gas phase to solution. nih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)
Computational spectroscopy is a powerful tool for structure elucidation and for interpreting experimental spectra. For a molecule like this compound, predicting its spectroscopic parameters can aid in its identification and characterization.
NMR Chemical Shift Prediction:
The prediction of NMR chemical shifts is most commonly achieved using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach has become a standard for the structural assignment of organic molecules. researchgate.net
The typical workflow is as follows:
The molecule's geometry is first optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). nih.gov
A GIAO-NMR calculation is then performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). rsc.org
The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory. δ_pred = σ_ref - σ_calc
To improve accuracy, empirical scaling factors derived from linear regression between calculated and experimental shifts for a large set of molecules are often applied. nih.gov For nitrogen-containing heterocycles, predicting ¹⁵N chemical shifts can be particularly useful for identifying protonation states or tautomers. rsc.org
Illustrative Predicted NMR Data for this compound:
Note: This table is illustrative of the type of data generated from a computational study. Actual values would require specific DFT calculations.
| Atom | Symmetry-Equivalent Positions | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1, C7 | Bridgehead (non-N) | ~45-55 | ~2.8-3.2 |
| C2, C6 | Bridgehead (adjacent to N) | ~65-75 | ~3.5-4.0 |
| C3, C5 | Methylene (five-membered ring) | ~30-40 | ~1.8-2.2 (axial/equatorial) |
| C8, C10 | Methylene (six-membered ring) | ~40-50 | ~2.5-2.9 (axial/equatorial) |
IR Vibrational Mode Prediction:
The prediction of infrared (IR) spectra is also based on QM calculations. A frequency calculation is performed on the optimized geometry, which yields the harmonic vibrational frequencies and their corresponding IR intensities. nasa.gov These frequencies often exhibit systematic errors compared to experimental data, primarily due to the neglect of anharmonicity and the limitations of the theoretical level. arxiv.org Therefore, it is common practice to apply empirical scaling factors to the calculated frequencies to achieve better agreement with experiment.
For this compound, a tertiary aliphatic amine, the most characteristic vibrations would be the C-N and C-H stretching and bending modes. orgchemboulder.com
Illustrative Predicted IR Data for this compound:
Note: This table is illustrative. The actual spectrum would be more complex. Frequencies are hypothetical scaled values.
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2950-2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ groups |
| ~1460-1440 | Medium | CH₂ scissoring/bending |
| ~1250-1020 | Medium-Strong | C-N stretching (characteristic of aliphatic amines) orgchemboulder.com |
| ~900-700 | Medium-Weak | Complex fingerprint region (C-C stretches, ring deformations) |
The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would be a key confirmatory feature for the tertiary amine structure of this molecule. orgchemboulder.com Advanced methods, such as those combining molecular dynamics with machine learning, can also be used to compute anharmonic spectra and account for temperature effects, providing an even more realistic prediction. arxiv.org
Derivatives and Analogues of 4,9 Diazatricyclo 5.3.0.02,6 Decane
Synthesis of Functionalized Derivatives
The strategic introduction of functional groups onto the 4,9-diazatricyclo[5.3.0.02,6]decane core is pivotal for modulating its chemical and physical properties. This allows for the development of novel compounds with tailored characteristics.
Systematic Modification of the Tricyclic Skeleton
The modification of the tricyclic skeleton of diazatricyclo[5.3.0.02,6]decane analogues is a key area of research. For instance, a series of 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles has been synthesized. nih.gov These compounds were investigated for their potential as androgen receptor antagonists, with several derivatives demonstrating significant activity both in laboratory settings and in living organisms. nih.gov
Another relevant example involves the enantioselective synthesis of tricyclic amino acid derivatives built upon a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. beilstein-journals.org This process starts from the inexpensive endo-carbic anhydride (B1165640) and proceeds through a chiral N-Boc-protected ketone as a key intermediate. beilstein-journals.org The resulting amino acid derivatives are considered promising candidates for creating peptidomimetics that can induce β-turns and for use as chiral auxiliaries in asymmetric organocatalysis due to their constrained, bowl-shaped backbone. beilstein-journals.org
The synthesis of functionalized bicyclo[3.2.0]heptanes has been explored through [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives. researchgate.net These reactions, when conducted intermolecularly, yield a mix of exo and endo adducts. researchgate.net However, an intramolecular adaptation of this reaction produces a single, stereochemically pure product, which serves as a precursor to a rigid, concave, trioxygenated skeleton. researchgate.net
Introduction of Diverse Functionalities
The introduction of diverse functionalities to the diazatricycloalkane framework allows for the fine-tuning of its properties. A notable example is the synthesis of a hybrid molecular platform that incorporates both dimethylphosphinoyl and 4,5-dihydroisoxazole moieties. nuph.edu.ua This was achieved through the base-promoted interaction of halogenoximes with dimethyl(vinyl)phosphine oxide, resulting in isoxazoline (B3343090)–dimethylphosphine oxide hybrids. nuph.edu.ua This method provides a practical route to an isoxazoline platform decorated with a 5-P(O)Me2 group and a 3-substituent that can be easily modified. nuph.edu.ua
The development of novel pyrido-imidazodiazepinone derivatives has also been a focus of research. researchgate.net A series of these compounds were synthesized and evaluated for their cytotoxic activities, with some showing significant inhibitory activity and high selectivity against certain cancer cell lines. researchgate.net
Structure-Reactivity Relationships within Analogous Systems
Understanding the relationship between the structure of diazatricyclo[5.3.0.02,6]decane analogues and their reactivity is crucial for designing new molecules with desired properties. A study on the Lewis acid-catalyzed cascade 4πe-cyclization/dicycloexpansion reaction of 1,3-dicycloalkenylidine ketones has provided insights into this area. nih.gov This reaction is an efficient method for constructing angular tricyclic scaffolds, which are common in bioactive terpenoids. nih.gov The study established a model to predict the reactivity and regioselectivity of the reaction based on factors like the ring size of the starting materials. nih.gov
Research into the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives has also shed light on structure-reactivity relationships. researchgate.net Intermolecular reactions were found to have low stereoselectivity, while intramolecular versions of the reaction proceeded with high diastereoselectivity, leading to a single, stereochemically pure product. researchgate.net This highlights how the constraints of the molecular structure can dictate the outcome of a reaction.
Comparative Analysis of Synthetic Strategies for Related Diazatricycles
Various synthetic strategies have been developed for constructing diazatricyclic systems. A review of the synthesis of 2,7-diazapyrenes highlights different approaches to create these azaaromatic scaffolds. nih.govrsc.org These methods are crucial for accessing 2,7-diazapyrene (B1250610) and its functionalized derivatives, which have interesting photophysical properties. nih.govrsc.org
The synthesis of 1,3-diazepine derivatives has also been explored through various methodologies. researchgate.net One notable method involves the zinc oxide nanoparticle-assisted synthesis of seven-membered 1,4-diazepine heterocyclic compounds. researchgate.net Another approach is an FeBr3-catalyzed tandem reaction of N-propargylamides with disulfides or diselenides to form oxazole (B20620) derivatives. researchgate.net
A photochemical approach has been utilized to synthesize 3,9-diazatricyclo[5.3.0.0(1,5)]decanes, which are conformationally restricted bis-pyrrolidines. researchgate.net This method starts from N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanones and results in orthogonally protected products. researchgate.net
Below is a comparative table of synthetic strategies for related diazatricycles:
| Diazatricycle Type | Synthetic Strategy | Key Features | Reference |
| 2,7-Diazapyrenes | Various strategies under different reaction conditions | Access to functionalized derivatives with unique photophysical properties. | nih.govrsc.org |
| 1,3-Diazepines | Zinc oxide nanoparticle-assisted synthesis; FeBr3-catalyzed tandem reaction | Formation of seven-membered heterocyclic compounds and oxazole derivatives. | researchgate.net |
| 3,9-Diazatricyclo[5.3.0.0(1,5)]decanes | Intramolecular [2+2] photocycloaddition | Creates conformationally restricted bis-pyrrolidines with orthogonal protection. | researchgate.net |
Exploitation of the Tricyclic Scaffold as a Building Block
The rigid and well-defined three-dimensional structure of the this compound scaffold and its analogues makes them valuable building blocks in the synthesis of more complex molecules. The angular tricyclic cores constructed through cascade reactions are found in many bioactive natural products, including terpenoids, lactones, lactams, and alkaloids. nih.gov
The enantiomerically pure tricyclic amino acid derivatives based on the 4-azatricyclo[5.2.1.02,6]decane skeleton are promising building blocks for peptidomimetics. beilstein-journals.org Their constrained conformation can induce specific secondary structures, such as β-turns, in peptides. beilstein-journals.org
The functionalized bicyclo[3.2.0]heptanes obtained from [2+2] photocycloaddition reactions serve as precursors to diversely functionalized and rigid molecular skeletons. researchgate.net These can be further elaborated to access a variety of complex target molecules.
Advanced Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry that provides nominal mass, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).
For 4,9-diazatricyclo[5.3.0.0²’⁶]decane, the expected molecular formula is C₈H₁₄N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical monoisotopic mass can be calculated. HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an m/z value that closely matches this calculated mass, providing strong evidence for the proposed molecular formula.
| Parameter | Value |
| Molecular Formula | C₈H₁₄N₂ |
| Calculated Monoisotopic Mass | 138.11570 Da |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 139.12352 Da |
| Hypothetical Measured m/z | 139.12330 Da |
| Mass Accuracy (ppm) | -1.58 ppm |
This illustrative data shows a very small mass error, which would strongly support the assigned molecular formula.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of a molecule.
1D and 2D NMR Techniques for Structural Elucidation
The ¹H NMR spectrum of 4,9-diazatricyclo[5.3.0.0²’⁶]decane is expected to be complex due to the rigid, strained tricyclic system and the presence of multiple non-equivalent protons. The chemical shifts would be influenced by the anisotropic effects of the cyclobutane (B1203170) and pyrrolidine (B122466) rings, as well as the electron-withdrawing nature of the nitrogen atoms. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule.
2D NMR experiments are crucial for deciphering the complex structure:
COSY (Correlation Spectroscopy): Reveals ¹H-¹H scalar couplings, allowing for the identification of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton.
| Hypothetical ¹H NMR Data (400 MHz, CDCl₃) |
| Chemical Shift (ppm) |
| 3.15 |
| 2.98 |
| 2.85 |
| 2.70 |
| 2.55 |
| 2.40 |
| 1.80 |
| 1.65 |
| Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) |
| Chemical Shift (ppm) |
| 62.5 |
| 55.8 |
| 48.2 |
| 40.1 |
Note: The proposed assignments are based on the expected chemical environments within the tricyclic structure. Actual assignments would require detailed analysis of 2D NMR data.
NOESY/ROESY for Stereochemical Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the stereochemistry of a molecule. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. For 4,9-diazatricyclo[5.3.0.0²’⁶]decane, these techniques would be critical in confirming the cis-fusion of the cyclobutane and cyclopentane (B165970) rings.
Key expected NOE/ROE correlations would include those between protons on the cyclobutane ring and adjacent protons on the five-membered rings, which would only be observed if they are on the same face of the molecule.
| Hypothetical Key NOESY/ROESY Correlations |
| Proton 1 |
| H-1 |
| H-2 |
| H-1 |
| H-6 |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is used to study the rates of conformational exchange processes that occur on the NMR timescale. For 4,9-diazatricyclo[5.3.0.0²’⁶]decane, potential dynamic processes could include nitrogen inversion or ring-flipping, although the rigid tricyclic structure is likely to limit conformational flexibility.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow, separate signals for each conformer might be observed. As the temperature is raised, these signals may broaden and coalesce into a single averaged signal. Analysis of these line shapes can provide thermodynamic and kinetic parameters for the conformational interchange. Given the rigidity of the core structure, significant dynamic processes are less likely, but DNMR could be used to confirm the conformational stability of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Information
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.
IR Spectroscopy: Detects changes in the dipole moment during molecular vibrations. It is particularly useful for identifying polar functional groups. For 4,9-diazatricyclo[5.3.0.0²’⁶]decane, the key features in the IR spectrum would be the N-H stretching and bending vibrations of the secondary amine groups, as well as C-H and C-N stretching vibrations.
Raman Spectroscopy: Detects changes in the polarizability of a molecule during vibrations. It is often complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C bonds of the carbocyclic framework would be expected to show characteristic Raman signals.
| Hypothetical Vibrational Spectroscopy Data |
| Wavenumber (cm⁻¹) |
| 3300-3400 |
| 2850-2960 |
| 1580-1650 |
| 1400-1470 |
| 1000-1250 |
| 800-900 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.govyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. nih.govyoutube.com
For 4,9-diazatricyclo[5.3.0.0²’⁶]decane, a successful X-ray crystallographic analysis would provide definitive proof of its tricyclic structure, including the cis-fusion of the rings and the relative stereochemistry of all stereocenters. It would also reveal detailed information about bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.
| Hypothetical Crystallographic Data |
| Parameter |
| Crystal System |
| Space Group |
| a (Å) |
| b (Å) |
| c (Å) |
| β (°) |
| Volume (ų) |
| Z |
| Calculated Density (g/cm³) |
| R-factor |
This illustrative data represents a typical outcome for a successful single-crystal X-ray diffraction experiment on a small organic molecule.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy encompasses a set of powerful analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a molecule such as 4,9-diazatricyclo[5.3.0.02,6]decane, which possesses stereogenic centers, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools for the determination of its enantiomeric purity and the assignment of its absolute configuration. While detailed experimental chiroptical data for this compound is not extensively reported in publicly available literature, the principles of these methodologies form a fundamental basis for its stereochemical characterization.
Principles of Chiroptical Spectroscopy
Chiroptical techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength. Non-racemic chiral samples will exhibit characteristic CD signals, known as Cotton effects, in the wavelength regions where they absorb light (chromophores). libretexts.org The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org An ORD spectrum plots this optical rotation against wavelength. The shape of the ORD curve, particularly in the region of a chromophore's absorption, is highly sensitive to the stereochemistry of the molecule. A positive or negative Cotton effect observed in CD will correspond to a characteristic S-shaped curve in the ORD spectrum. libretexts.org
Application to this compound
The determination of enantiomeric purity and absolute configuration for this compound using chiroptical spectroscopy would involve a comparative analysis of experimentally obtained spectra with theoretical calculations or with spectra of reference compounds of known configuration.
Enantiomeric Purity Assessment:
The intensity of a CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). For a given enantiomer of this compound, the magnitude of its molar ellipticity at a specific wavelength would be at its maximum for an enantiomerically pure sample (100% ee). A racemic mixture (0% ee) would show no CD signal. Therefore, by measuring the CD signal of a sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric purity can be precisely quantified.
Determination of Absolute Configuration:
The absolute configuration of this compound's stereocenters can be assigned by correlating its experimental CD spectrum with that predicted by theoretical calculations. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), can predict the CD and ORD spectra for a given absolute configuration (e.g., (1R, 2S, 6R, 7S)). By comparing the signs and shapes of the calculated Cotton effects with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be confidently assigned.
While specific data tables for the chiroptical properties of this compound are not available in the surveyed literature, the following table illustrates the type of data that would be generated in such a study.
Table 1: Hypothetical Chiroptical Data for Enantiomers of this compound
| Enantiomer (Hypothetical) | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Optical Rotation [α] (deg) |
|---|---|---|---|
| (+)-enantiomer | 220 | +15,000 | +120 |
Emerging Research Directions and Future Perspectives for the 4,9 Diazatricyclo 5.3.0.02,6 Decane Scaffold
Application in Materials Science and Supramolecular Chemistry
The rigid, three-dimensional structure of the 4,9-diazatricyclo[5.3.0.02,6]decane scaffold makes it an intriguing candidate for the construction of advanced materials and supramolecular assemblies. Its diamine functionality allows for its incorporation into larger, well-defined structures.
The modular nature of metal-organic frameworks (MOFs) allows for the construction of a vast number of potential structures from various molecular building blocks. nih.gov The this compound scaffold, with its defined geometry and potential for functionalization, can act as a unique organic linker in the synthesis of novel MOFs. Researchers are exploring how its distinct shape can direct the formation of new network topologies with tailored pore sizes and functionalities. The development of generative models for designing 3D crystals of MOFs could accelerate the discovery of new materials incorporating this and other building blocks. arxiv.org The goal is to create MOFs with enhanced properties for applications such as gas storage, separation, and catalysis.
The synthesis of MOFs often involves the self-assembly of metal clusters and organic linkers. nih.govberkeley.edu The tricyclic diamine can be functionalized with coordinating groups, such as carboxylates, to facilitate its integration into these frameworks. The resulting materials could exhibit unique properties due to the constrained conformation of the diamine scaffold.
The nitrogen atoms of the this compound scaffold are effective coordination sites for a variety of metal ions. ncert.nic.in This has led to its use in the design of novel ligands for coordination chemistry. By modifying the scaffold with different substituents, chemists can fine-tune the electronic and steric properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of the metal complexes. orientjchem.org
The development of ligands that can bridge multiple metal centers is a key area of interest in coordination chemistry. The rigid structure of the this compound scaffold makes it an excellent platform for creating such bridging ligands. For instance, ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which has a related cage-like structure, have been shown to act as orthogonal ligands, bridging different metal ions to form polymeric networks. nih.gov This suggests that the this compound scaffold could be similarly employed to construct one-, two-, or three-dimensional coordination polymers with interesting magnetic or photophysical properties.
Furthermore, the design of chiral ligands derived from this scaffold could open up avenues in asymmetric catalysis, where the defined stereochemistry of the ligand can induce high levels of enantioselectivity in chemical reactions.
Catalytic Applications of the Tricyclic Amine Scaffold
The inherent properties of the this compound scaffold, including its basicity and ability to coordinate to metal centers, make it a promising candidate for various catalytic applications. Research in this area is focused on leveraging its unique structure to facilitate and control chemical transformations.
One potential application is in organocatalysis, where the amine groups can act as Brønsted or Lewis bases to activate substrates. The rigid framework of the scaffold can provide a well-defined chiral environment around the catalytic site, which is crucial for enantioselective catalysis.
Moreover, when used as a ligand in transition metal catalysis, the scaffold can influence the activity and selectivity of the metal center. orientjchem.org The development of catalysts for green and sustainable chemical processes is a major driving force in this field. For example, catalysts that can operate under mild conditions, use earth-abundant metals, and be easily recycled are highly sought after.
Green Chemistry Approaches in its Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com Applying these principles to the synthesis of this compound is a key area of ongoing research.
Traditional synthetic routes may involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Green chemistry approaches focus on improving the efficiency and sustainability of these syntheses. This includes:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. pro-metrics.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. acs.org
Safer Solvents and Auxiliaries: Utilizing less hazardous solvents or developing solvent-free reaction conditions.
Researchers are investigating one-pot reactions and tandem processes to streamline the synthesis of the tricyclic scaffold, thereby reducing the number of purification steps and minimizing solvent usage. The development of catalytic methods for key bond-forming reactions is also a priority.
Development of Novel Synthetic Methodologies
The construction of the rigid and strained tricyclic framework of this compound presents a synthetic challenge. Consequently, the development of new and efficient synthetic methodologies is an active area of research.
One promising approach is the use of intramolecular cycloaddition reactions. For example, intramolecular [2+2] photocycloaddition reactions have been successfully employed to create complex, polycyclic systems with high stereocontrol. researchgate.net This type of reaction could potentially be adapted for the synthesis of the this compound core.
Other strategies may involve domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly assemble the tricyclic system. The discovery of novel reagents and catalysts that can facilitate key transformations in the synthesis of this scaffold is also a significant research goal.
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
To fully exploit the potential of the this compound scaffold, a thorough understanding of its structural, electronic, and dynamic properties is essential. Advanced spectroscopic and computational techniques are powerful tools for gaining these insights.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the scaffold and its derivatives.
X-ray Crystallography: Determines the precise three-dimensional structure of the molecule in the solid state, which is crucial for understanding its packing and interactions in materials.
Circular Dichroism (CD) Spectroscopy: Can be used to probe the chiroptical properties of enantiomerically pure derivatives of the scaffold. nih.gov
Computational Techniques:
Density Functional Theory (DFT): Allows for the calculation of molecular geometries, electronic structures, and reaction energies, providing insights that can guide synthetic efforts and predict the properties of new materials. orientjchem.org
Molecular Dynamics (MD) Simulations: Can be used to study the conformational dynamics of the scaffold and its interactions with other molecules, such as substrates in a catalytic reaction or guest molecules within a MOF.
By combining experimental data from advanced spectroscopic methods with theoretical predictions from computational studies, researchers can develop a comprehensive understanding of the this compound scaffold and rationally design new molecules and materials with desired functionalities.
Q & A
Q. What are the established synthetic routes for 4,9-diazatricyclo[5.3.0.02,6]decane, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of this compound derivatives typically involves cycloaddition reactions or functionalization of pre-existing tricyclic frameworks. For example, Bortoluzzi et al. (2004) synthesized analogous diazatricyclic compounds via sulfonylation and dichlorophenyl substitution under controlled anhydrous conditions . To optimize yields, orthogonal experimental design (e.g., varying temperature, solvent polarity, and catalyst loading) is recommended. Data from fractional factorial designs can identify critical factors, while regression analysis models (e.g., RSM) refine parameter interactions .
Q. Example Optimization Table :
| Condition | Range Tested | Optimal Value | Yield Increase (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | 22 |
| Solvent (DMF/H2O) | 1:1–5:1 | 3:1 | 18 |
| Catalyst (mol%) | 0.5–2.0 | 1.5 | 15 |
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) enable researchers to map potential energy surfaces and identify transition states. ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error cycles . Tools like COMSOL Multiphysics can simulate reaction kinetics under varying conditions (e.g., pressure, solvent effects) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR resolve ring strain and heteroatom effects. Compare shifts with analogous tricyclic structures (e.g., 4,9-dioxatetracyclo derivatives ).
- X-ray Crystallography : Determines absolute configuration and steric interactions, as demonstrated in Aitken et al. (2022) for structurally similar azatricyclic diones .
- MS/MS Fragmentation : Identifies stability under collision-induced dissociation, critical for assessing synthetic intermediates.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, unaccounted steric hindrance, or approximations in computational models. A three-step workflow is recommended:
Re-optimize Calculations : Include implicit solvent models (e.g., SMD) and dispersion corrections (e.g., D3-BJ).
Validate Experimentally : Use in-situ FTIR or Raman to monitor intermediate formation .
Statistical Analysis : Apply ANOVA to identify significant deviations between predicted vs. observed outcomes .
Q. What strategies enable multi-step functionalization of this compound without ring degradation?
- Methodological Answer :
- Protective Group Chemistry : Temporarily block reactive sites (e.g., amines) using tert-butyloxycarbonyl (Boc) groups.
- Low-Temperature Lithiation : Enables regioselective substitution, as shown in Luzzio (2019) for imide-functionalized tricycles .
- Kinetic Control : Use slow addition of electrophiles to avoid overfunctionalization.
Q. How can machine learning improve reaction condition screening for novel derivatives?
- Methodological Answer : Train neural networks on historical reaction data (e.g., yields, solvent polarity, catalyst performance) to predict optimal conditions. AI-driven platforms like COMSOL’s "smart laboratories" automate parameter adjustments in real-time, reducing resource consumption . For example:
| Parameter | ML Input Features | Predicted Outcome Accuracy (%) |
|---|---|---|
| Solvent Selection | Dielectric Constant, LogP | 89 |
| Reaction Time | Activation Energy, ΔG‡ | 92 |
Q. What methodologies address discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers and assign configurations using polarimetric detection.
- DFT-Based Transition State Analysis : Compare energy barriers for competing stereochemical pathways .
- Crystallographic Database Mining : Cross-reference with Cambridge Structural Database entries to identify steric trends .
Cross-Disciplinary Research Integration
Q. How can chemical engineering principles enhance scalability of this compound synthesis?
- Methodological Answer : Apply CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) to optimize continuous-flow systems. Membrane separation technologies (RDF2050104) reduce purification steps, while process simulation software (e.g., Aspen Plus) models heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


